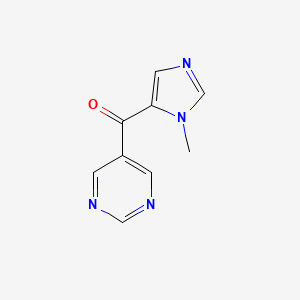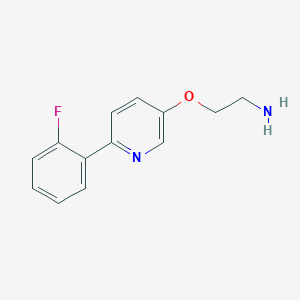![molecular formula C14H18ClNO2 B8628215 7-[(tert-butylamino)methyl]-6-chloro-2,3-dihydrochromen-4-one](/img/structure/B8628215.png)
7-[(tert-butylamino)methyl]-6-chloro-2,3-dihydrochromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(tert-butylamino)methyl]-6-chloro-2,3-dihydrochromen-4-one is a synthetic organic compound with the molecular formula C14H18ClNO2 and a molecular weight of 267.75 g/mol . This compound belongs to the class of chromanones, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(tert-butylamino)methyl]-6-chloro-2,3-dihydrochromen-4-one typically involves the reaction of 6-chlorochroman-4-one with tert-butylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process . This method allows for better control over reaction parameters, such as temperature and pressure, and can lead to higher purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
7-[(tert-butylamino)methyl]-6-chloro-2,3-dihydrochromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted chromanones .
Scientific Research Applications
7-[(tert-butylamino)methyl]-6-chloro-2,3-dihydrochromen-4-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-[(tert-butylamino)methyl]-6-chloro-2,3-dihydrochromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Coumarins: These compounds share a similar chromanone structure and are known for their diverse biological activities.
Benzopyrans: These compounds also share structural similarities and are investigated for their potential therapeutic applications.
Uniqueness
7-[(tert-butylamino)methyl]-6-chloro-2,3-dihydrochromen-4-one is unique due to the presence of the tert-butylamino-methyl group, which can enhance its biological activity and selectivity. This structural feature may contribute to its potential as a lead compound in drug discovery and development .
Properties
Molecular Formula |
C14H18ClNO2 |
|---|---|
Molecular Weight |
267.75 g/mol |
IUPAC Name |
7-[(tert-butylamino)methyl]-6-chloro-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C14H18ClNO2/c1-14(2,3)16-8-9-6-13-10(7-11(9)15)12(17)4-5-18-13/h6-7,16H,4-5,8H2,1-3H3 |
InChI Key |
NJOMRIYDUPIKME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC1=CC2=C(C=C1Cl)C(=O)CCO2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidine](/img/structure/B8628148.png)


![2-Butanol, 1-[(2-hydroxyethyl)thio]-](/img/structure/B8628169.png)
![Methyl [(3-hydroxy-2-pyridinyl)sulfanyl]acetate](/img/structure/B8628177.png)



![(5-Chloro-3-methyl-benzo[b]thiophen-2-ylmethyl)methylamine](/img/structure/B8628201.png)

![5-chloro-6-[(1-cyclopropylpiperidin-4-yl)amino]pyridine-3-sulfonamide](/img/structure/B8628210.png)

![1-[4-(1,1,2,2-Tetrafluoroethoxy)phenyl]piperazine](/img/structure/B8628229.png)
